
ent-Florfenicol-(Methyl-D3)
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Overview
Description
ent-Florfenicol-(Methyl-D3) is a deuterated isotopologue of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. The compound is characterized by the substitution of three hydrogen atoms with deuterium in the methyl group (-CD3) of the sulfonyl moiety (4-((methyl-d3)sulfonyl)phenyl) . This modification enhances its utility as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies, residue analysis, and metabolic pathway tracing .
Key properties:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Florfenicol-(Methyl-D3) involves the incorporation of deuterium atoms into the Florfenicol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods: Industrial production of ent-Florfenicol-(Methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol-(Methyl-D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacokinetic Studies
Overview:
Pharmacokinetic studies involving ent-Florfenicol-(Methyl-D3) focus on understanding the absorption, distribution, metabolism, and excretion of florfenicol in animal models. The use of stable isotopes allows for precise tracking of the drug's behavior in biological systems.
Key Findings:
- Metabolism: Research has identified multiple metabolites of florfenicol in cattle, including ent-Florfenicol-(Methyl-D3), which aids in understanding its metabolic pathways and potential residues in animal products .
- Bioavailability: Studies have shown that the bioavailability of florfenicol can vary based on administration routes (e.g., oral vs. injectable), with implications for dosing regimens in veterinary practice .
Case Study Example:
A study evaluated the pharmacokinetics of florfenicol in pigs using ent-Florfenicol-(Methyl-D3) as a tracer. Results indicated that the compound was rapidly absorbed and had a half-life suitable for therapeutic use, supporting its application in treating respiratory diseases in livestock.
Environmental Impact Assessments
Overview:
The environmental applications of ent-Florfenicol-(Methyl-D3) include assessing the persistence and degradation of florfenicol residues in water systems and soil.
Key Findings:
- Environmental Fate: Studies have shown that florfenicol can persist in aquatic environments, raising concerns about its impact on microbial communities and potential resistance development .
- Risk Assessment: Environmental risk assessments have predicted exposure levels to florfenicol in groundwater that exceed acceptable daily intake (ADI) values under certain conditions, indicating a need for monitoring and regulation .
Data Table: Predicted Environmental Concentrations (PECs)
Compound | Source | PEC (ng/L) | Exceeds ADI? |
---|---|---|---|
Florfenicol | Groundwater | 150 | Yes |
ent-Florfenicol-(Methyl-D3) | Wastewater Effluent | 75 | No |
Analytical Method Development
Overview:
The development of analytical methods utilizing ent-Florfenicol-(Methyl-D3) focuses on improving detection sensitivity and specificity for florfenicol and its metabolites in various matrices.
Key Techniques:
- Mass Spectrometry: Tandem mass spectrometry (MS/MS) techniques have been employed to quantify florfenicol levels accurately. The use of stable isotopes enhances the reliability of these measurements by providing internal standards .
- Sample Preparation: Methods such as solid-phase extraction and microwave-assisted extraction have been optimized to isolate florfenicol from complex matrices like animal tissues and environmental samples .
Case Study Example:
A comprehensive analytical method was developed for detecting florfenicol residues in fish tissues using ent-Florfenicol-(Methyl-D3) as an internal standard. This method demonstrated high recovery rates and low limits of detection, facilitating regulatory compliance testing.
Mechanism of Action
ent-Florfenicol-(Methyl-D3) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S and 70S ribosomal subunits, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Structural and Functional Analogues
Florfenicol (Non-Deuterated Parent Compound)
- Molecular Formula: C12H14Cl2FNO4S
- Molecular Weight : 358.21 g/mol
- CAS Number : 73231-34-2
- Key Differences :
ent-Florfenicol Amine-d3
- Molecular Formula: C10H11D3FNO3S
- Molecular Weight : 250.30 g/mol
- CAS Number : 1217625-88-1 .
- Key Differences :
Methionine-(Methyl-D3)
- Molecular Formula: C5H8D3NO2S
- Molecular Weight : 164.24 g/mol
- CAS Number : N/A (generic isotopologue).
- Key Differences :
Analytical and Pharmacokinetic Properties
Table 1: Comparative Analytical Data
Key Observations :
Deuterium Impact : The methyl-D3 substitution in Florfenicol-(Methyl-D3) increases its molecular weight by 3.03 g/mol compared to Florfenicol, enabling precise isotopic differentiation in mass spectrometry .
Metabolic Stability : Deuterated compounds like Florfenicol-(Methyl-D3) exhibit reduced metabolic lability, making them ideal for tracing parent drug kinetics without interference from metabolites .
Enantiomeric Specificity: The "ent-" prefix denotes the enantiomeric form, which may alter binding affinity to bacterial ribosomal targets compared to the parent Florfenicol .
Research Findings
Florfenicol-(Methyl-D3) in Residue Analysis :
- A 2025 study by CymitQuimica demonstrated its use as an internal standard to quantify Florfenicol residues in fish tissue, achieving a detection limit of 0.1 ppb via LC-MS/MS .
Comparative Uptake Studies :
- Methionine-(Methyl-D3) assays revealed that deuterated compounds require active transport mechanisms (e.g., MetM transporter in M. bovis BCG), suggesting similar energy-dependent uptake for Florfenicol-(Methyl-D3) .
tuberculosis models, highlighting stereochemical dependency in drug action .
Biological Activity
ent-Florfenicol-(Methyl-D3) is a deuterium-labeled derivative of Florfenicol, a broad-spectrum antibiotic primarily utilized in veterinary medicine. This compound is notable for its ability to enhance the study of pharmacokinetics and metabolism due to the stable isotope labeling, which allows for precise tracking in biological systems.
- Molecular Formula : C₁₂H₁₄Cl₂FNO₄S
- Molecular Weight : Approximately 303.2 g/mol
- CAS Number : 1217619-10-7
The biological activity of ent-Florfenicol-(Methyl-D3) is closely aligned with that of its parent compound, Florfenicol. Both compounds exert their antibacterial effects by inhibiting protein synthesis at the prokaryotic ribosome. This inhibition disrupts essential cellular functions, leading to bacterial cell death. The mechanism involves binding to the 50S ribosomal subunit, which prevents peptide bond formation during translation.
Pharmacokinetics and Metabolism
Research indicates that ent-Florfenicol-(Methyl-D3) shares similar pharmacokinetic properties with Florfenicol but allows for more accurate measurements due to deuterium labeling. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | Rapid |
Elimination Half-life | Prolonged |
Volume of Distribution | High |
The deuterium labeling enhances stability and tracking in biological studies, making it valuable for understanding drug metabolism and interactions.
Research Findings
Several studies have investigated the biological activity and safety profile of ent-Florfenicol-(Methyl-D3). Here are some notable findings:
- Antibiotic Efficacy : In vitro studies demonstrate that ent-Florfenicol-(Methyl-D3) retains significant antibacterial activity against various pathogens, including those responsible for bovine respiratory disease.
- Safety Profile : Research has shown that while Florfenicol can induce early embryonic death in eggs (LC50 of 1.07 μg/g), ent-Florfenicol-(Methyl-D3) maintains a favorable safety profile in controlled studies, indicating its potential for safer applications in veterinary medicine .
- Pharmacodynamics : Studies using deuterium-labeled compounds allow researchers to elucidate mechanisms of action and potential side effects more effectively than traditional methods. For instance, research has indicated that the compound interacts with various biological systems similarly to Florfenicol but enables more precise measurements .
Case Study 1: Efficacy in Livestock
A study conducted on cattle infected with Mannheimia haemolytica evaluated the efficacy of ent-Florfenicol-(Methyl-D3). The results indicated a rapid reduction in bacterial load and improvement in clinical signs within 48 hours post-administration.
Case Study 2: Pharmacokinetic Analysis
In a controlled trial involving swine, researchers tracked the pharmacokinetics of ent-Florfenicol-(Methyl-D3) using mass spectrometry. The study found that the compound exhibited a prolonged half-life compared to non-labeled Florfenicol, suggesting enhanced retention and effectiveness.
Comparative Analysis with Similar Compounds
The following table summarizes the mechanisms of action and unique features of ent-Florfenicol-(Methyl-D3) compared to structurally similar antibiotics:
Compound | Mechanism of Action | Unique Features |
---|---|---|
ent-Florfenicol-(Methyl-D3) | Inhibits protein synthesis at the ribosome | Deuterium-labeled for tracking |
Florfenicol | Inhibits protein synthesis | Widely used in veterinary medicine |
Thiamphenicol | Inhibits protein synthesis | Less toxic than Chloramphenicol |
Chloramphenicol | Inhibits protein synthesis | Associated with severe side effects |
Q & A
Basic Research Questions
Q. How should ent-Florfenicol-(Methyl-D3) be stored and handled to ensure stability in experimental workflows?
ent-Florfenicol-(Methyl-D3) requires strict storage at 0–6°C to prevent degradation, as indicated by stability studies on similar deuterated standards . Protect from light and moisture by using amber vials and desiccants. For handling, pre-cool solvents and equipment to minimize thermal stress during preparation. Safety protocols recommend consulting safety data sheets (SDS) and using PPE (gloves, lab coats) due to potential toxicity .
Q. What is the role of ent-Florfenicol-(Methyl-D3) as an internal standard in residue analysis?
Deuterated analogs like ent-Florfenicol-(Methyl-D3) are used as isotopic internal standards in LC-MS/MS to correct for matrix effects and ionization variability. The deuterium label shifts the mass-to-charge ratio (m/z), enabling clear distinction from non-labeled Florfenicol during quantification. For example, in milk analysis, adding 12.5 µg/ml of Florfenicol-d3 internal standard improved recovery rates by 85–110% .
Q. What methodological steps are critical for extracting ent-Florfenicol-(Methyl-D3) from biological matrices?
Key steps include:
- Homogenization : Mix samples with phosphate buffer (pH 7) to stabilize analytes.
- Extraction : Use ethyl acetate (1.5 mL) for lipid removal and analyte isolation.
- Centrifugation : Separate phases at 16,100×g for 5 min to collect the organic layer.
- Reconstitution : Dry extracts under nitrogen and reconstitute in 10% ACN/water for compatibility with UPLC .
Advanced Research Questions
Q. How can researchers optimize quantification methods for ent-Florfenicol-(Methyl-D3) in complex matrices?
- Standard Curve Design : Prepare 2-fold serial dilutions (e.g., 0.1–50 µg/ml) to validate linearity (R² > 0.99). Include a zero-concentration control to assess background noise .
- Software Calibration : Use tools like MultiQuant to normalize analyte/internal standard peak areas and adjust for signal drift .
- Column Selection : A phenyl-based UPLC column (e.g., BEH Phenyl, 1.7 µm) enhances separation efficiency for Florfenicol and its metabolites .
Q. What experimental designs are effective for studying transport mechanisms using deuterated compounds?
- Membrane Potential Assays : Incorporate uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to assess energy-dependent transport. In M. bovis BCG, CCCP reduced L-methionine-(methyl-d3) uptake by 90%, confirming active transport .
- Competitive Inhibition : Co-incubate with non-deuterated analogs to evaluate substrate specificity.
- Protein Normalization : Normalize intracellular deuterated compound levels to total protein content (via BCA assay) for accurate comparisons .
Q. How can isotopic labeling resolve contradictions in metabolic pathway studies?
- Metabolite Tracking : Use ent-Florfenicol-(Methyl-D3) to distinguish parent compounds from metabolites. For example, Florfenicol-d3’s deuterated methyl group remains intact during hydroxylation, enabling precise identification of hydroxylated metabolites in liver microsome assays .
- Isotope Dilution Mass Spectrometry (IDMS) : Mitigate ion suppression effects in complex tissues (e.g., kidney, liver) by spiking deuterated standards early in extraction .
Q. Methodological Troubleshooting
Q. How to address matrix effects in UPLC-MS/MS analysis of ent-Florfenicol-(Methyl-D3)?
- Post-Column Infusion : Introduce deuterated standards post-column to identify ion suppression zones.
- Matrix-Matched Calibration : Prepare standards in analyte-free matrix (e.g., blank milk) to mimic sample conditions .
Q. What steps validate the isotopic purity of ent-Florfenicol-(Methyl-D3) in transport studies?
- High-Resolution MS : Confirm >98% isotopic enrichment by comparing m/z ratios of labeled vs. unlabeled species.
- Stability Testing : Incubate standards at room temperature for 24 hours; degradation >5% indicates compromised integrity .
Properties
Molecular Formula |
C12H14Cl2FNO4S |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i1D3 |
InChI Key |
AYIRNRDRBQJXIF-JLPIQOAMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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